4-(Chloromethyl)-6-phenylpyrimidine
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-(chloromethyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C11H9ClN2/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
JJGBBAOIJGRQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Procedure and Optimization
In a representative protocol, 4-(hydroxymethyl)-6-phenylpyrimidine is dissolved in dichloromethane (DCM) under an inert atmosphere. Thionyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 3–6 hours. The reaction is quenched with ice water, and the organic layer is dried and concentrated to yield the chloromethyl derivative.
Key Data:
- Yield: 75–92%
- Reagents: SOCl₂, PCl₅, or PCl₃
- Solvents: DCM, toluene, or THF
- Temperature: 0°C to reflux
This method is favored for its simplicity and high efficiency, though excess chlorinating agents may lead to over-chlorination.
Chlorination of Methyl-Substituted Pyrimidines
Radical chlorination of 4-methyl-6-phenylpyrimidine offers an alternative route. The methyl group undergoes photochemical or thermal chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).
Procedure and Optimization
4-Methyl-6-phenylpyrimidine is dissolved in carbon tetrachloride (CCl₄), and chlorine gas is bubbled through the solution under UV light at 40–60°C for 4–8 hours. The reaction is monitored by TLC, and the product is purified via column chromatography.
Key Data:
- Yield: 50–65%
- Reagents: Cl₂, SO₂Cl₂
- Solvents: CCl₄, chlorobenzene
- Challenges: Requires precise control to avoid polychlorination.
Cyclocondensation with Chloromethyl-Containing Building Blocks
Pyrimidine ring formation using chloromethyl-integrated precursors avoids post-synthetic modifications. Malonyl chloride derivatives react with amidines or thioureas under basic conditions to construct the pyrimidine core.
Procedure and Optimization
A mixture of 3-(chloromethyl)malonyl chloride and benzamidine hydrochloride is heated in ethanol with potassium carbonate (K₂CO₃) at 80°C for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Key Data:
Coupling Reactions for Late-Stage Functionalization
Transition metal-catalyzed cross-coupling reactions enable modular synthesis. For example, Suzuki-Miyaura coupling introduces the phenyl group after constructing the chloromethyl-pyrimidine core.
Procedure and Optimization
4-Chloromethyl-6-bromopyrimidine is reacted with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 90°C for 12 hours. The product is isolated via extraction and chromatography.
Key Data:
Microwave-Assisted Chlorination
Microwave irradiation accelerates chlorination reactions, reducing reaction times from hours to minutes.
Procedure and Optimization
4-(Hydroxymethyl)-6-phenylpyrimidine is mixed with PCl₅ in acetonitrile and irradiated at 120°C for 15 minutes. The crude product is purified via flash chromatography.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–92 | Low | Low | High |
| Radical Chlorination | 50–65 | Moderate | Moderate | Moderate |
| Cyclocondensation | 60–78 | High | High | Low |
| Suzuki Coupling | 70–85 | Moderate | High | Moderate |
| Microwave-Assisted | 80–88 | Low | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted pyrimidines.
Scientific Research Applications
4-(Chloromethyl)-6-phenylpyrimidine is a chemical compound with applications in chemistry, biology, medicine, and industry. Its primary use is as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Scientific Research Applications
- Chemistry 4-(Chloromethyl)-6-phenylpyrimidine serves as a building block in the synthesis of complex organic molecules. Chloromethylation, a common preparation method, involves reacting 6-phenylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) under acidic conditions. In industrial settings, continuous flow reactors are employed for large-scale chloromethylation to control reaction conditions, increase yields, and improve the purity of the final product.
- Biology This compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is a building block for developing drugs targeting various diseases, including cancer and infectious diseases. The compound may interact with biological targets such as enzymes or receptors, where the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inhibiting enzyme activity or disrupting DNA function. The phenyl group can enhance the compound’s binding affinity and specificity for its target.
- Industry Utilized in the production of specialty chemicals and materials with specific properties.
Pyrimidine-Based Drugs
Pyrimidines have significantly impacted drug discovery therapeutics, including anti-infectives and anticancer agents .
Anti-Infectives
A regioselective reaction of a pyrimidine derivative with 2,4-dichloropyrimidine derivatives in the presence of triethylamine in ethanol yields intermediates, which are further reacted with various amines under mild acidic conditions to displace the C4 chloride from the pyrimidine ring, resulting in pyrimidine-Linezolid structures. These structures have shown antibacterial activity against Gram-positive bacteria .
Treatment of Cancer
The reaction of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide using sodium bicarbonate in ethanol gives a monosubstituted pyrimidine. A second reaction with methyl 2-(4-aminophenyl)acetate, promoted by hydrochloric acid in isopropanol, yields a 2,4-diamino-5-chloropyrimidine. This compound is then condensed with 1,2,5-oxadiazole-2-oxide derivatives to provide targets that exhibit FAK inhibition .
4,6-Disubstituted Pyrimidine-2-one Derivatives
A series of 4,6-Disubstituted Pyrimidine-2-one derivatives were prepared and characterized, and their anthelmintic activity was evaluated. These derivatives have shown effectiveness against various helminthes .
6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles
New series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized and tested for antimicrobial activity against Gram-positive bacteria .
4-Substituted Pyrimidine Analogues
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The phenyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-(Chloromethyl)-6-phenylpyrimidine and structurally related pyrimidine derivatives:
Structural and Reactivity Comparisons
- Chloromethyl vs. Chlorophenyl : The chloromethyl group in 4-(Chloromethyl)-6-phenylpyrimidine offers higher reactivity compared to aryl-chlorinated analogs (e.g., 1ca). For instance, the -CH₂Cl group facilitates alkylation reactions, whereas aryl chlorides are more suited for cross-coupling (e.g., Suzuki reactions) .
- Hydroxyl vs. Chloromethyl : Replacing -CH₂Cl with -OH (as in 6-Chloro-4-hydroxypyrimidine) reduces electrophilicity but introduces hydrogen-bonding capability, making it suitable for coordination chemistry .
- Methyl/Amino vs.
Pharmacological Implications
- Pyrimethamine Analogs : 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine derivatives are clinically used as antimalarials, highlighting the importance of chloro and alkyl substituents in pharmacological activity .
Q & A
Advanced Research Question
- Structural Elucidation :
- Dynamic Behavior : Use variable-temperature NMR to study rotational barriers of the chloromethyl group, which may influence reactivity .
How can researchers resolve contradictions in reactivity data for 4-(Chloromethyl)-6-phenylpyrimidine derivatives?
Advanced Research Question
Discrepancies in reactivity (e.g., nucleophilic substitution rates) often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SN2 pathways, while protic solvents (MeOH) favor elimination. Compare kinetic data across solvents using Arrhenius plots .
- Steric vs. Electronic Factors : Employ Hammett substituent constants (σ) to quantify electronic effects of phenyl ring substituents. Steric hindrance can be modeled via molecular docking simulations .
- Cross-Validation : Replicate conflicting studies under identical conditions (temperature, catalyst loading) to isolate variables .
What strategies mitigate challenges in crystallizing 4-(Chloromethyl)-6-phenylpyrimidine for structural studies?
Advanced Research Question
Crystallization hurdles (e.g., low melting points, polymorphism) require:
- Solvent Screening : Test mixed solvents (e.g., EtOH/water, CHCl₃/hexane) to modulate solubility. Slow evaporation at 4°C often yields single crystals suitable for X-ray diffraction .
- Co-Crystallization : Introduce hydrogen-bond donors (e.g., thiourea) to stabilize lattice structures. Monitor via PXRD to confirm phase purity .
- Polymorph Control : Use seeding techniques with pre-characterized crystals to direct crystallization toward the desired polymorph .
How do computational models predict the biological activity of 4-(Chloromethyl)-6-phenylpyrimidine analogs?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding to target enzymes (e.g., dihydrofolate reductase) to assess affinity and selectivity. Parameters include RMSD and binding free energy (MM-PBSA) .
- ADMET Profiling : Use QSAR models (e.g., SwissADME) to predict pharmacokinetic properties, such as LogP (lipophilicity) and CYP450 inhibition, guiding lead optimization .
- Toxicity Screening : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity risks early in drug discovery pipelines .
What are the limitations of current synthetic routes to 4-(Chloromethyl)-6-phenylpyrimidine, and how can they be addressed?
Advanced Research Question
- Byproduct Formation : Chloromethylation may generate dimeric byproducts. Mitigate via low-temperature (−10°C) reactions and stoichiometric control of HCl scavengers (e.g., NaHCO₃) .
- Functional Group Compatibility : Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers before chloromethylation .
- Catalyst Development : Explore Pd-catalyzed cross-coupling to install chloromethyl groups regioselectively, reducing reliance on harsh reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
